![molecular formula C12H14N6O B2929788 {[8-(3-Isopropyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}amine CAS No. 2108312-64-5](/img/structure/B2929788.png)
{[8-(3-Isopropyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}amine
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Overview
Description
The compound “{[8-(3-Isopropyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}amine” is a complex organic molecule. It contains several functional groups including an isopropyl group, a 1,2,4-oxadiazole ring, a 1,2,4-triazolo[4,3-a]pyridine ring, and an amine group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole and 1,2,4-triazolo[4,3-a]pyridine rings, along with the isopropyl and amine groups . The exact structure would need to be confirmed using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the oxadiazole and triazolopyridine rings, as well as the amine group. The oxadiazole ring is known to participate in various reactions, including nucleophilic substitutions . The amine group could also potentially undergo reactions such as acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the oxadiazole and triazolopyridine rings could influence its polarity and solubility . The isopropyl group might also affect its hydrophobicity .Scientific Research Applications
Synthesis and Characterization of Heterocyclic Derivatives
Fused Mesoionic Heterocycles : Research on the synthesis of 1,3,4-triazolo[3,2-a]pyridine derivatives revealed a method to create mesoionic compounds through reactions involving 1,3,4-oxadiazolo[3,2-a]pyridylium-2-aminides and aniline derivatives, leading to the formation of guanidine derivatives and mesoionic compounds upon base treatment (Molina et al., 1984).
Mono- and Bicyclic Heterocyclic Derivatives : A study focused on synthesizing N- and S-substituted 1,3,4-oxadiazole derivatives, including compounds with pyridin-3-yl and thiadiazol-2-amine groups. These compounds were formed through cyclization reactions, showcasing the versatility of incorporating the 1,2,4-triazolo and oxadiazole motifs for potential biological activities (El‐Sayed et al., 2008).
Anticancer Evaluation
- Anticancer Activities of Heterocyclic Compounds : An investigation into the anticancer properties of a series of 1,3,4-oxadiazoles, thiadiazoles, and triazoles revealed significant cytotoxicity against various cancer cell lines, with certain derivatives exhibiting potent activity. This highlights the potential for derivatives of {[8-(3-Isopropyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}amine in cancer treatment (Megally Abdo & Kamel, 2015).
Synthesis of Pyrazolo and Triazolo Derivatives
- Novel Pyrazolo and Triazolo Derivatives : The synthesis of new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, and thiadiazole derivatives from reactions involving 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate demonstrates the chemical versatility and potential for producing compounds with varied biological activities (Abdelriheem et al., 2017).
Future Directions
properties
IUPAC Name |
[8-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O/c1-7(2)10-14-12(19-17-10)8-4-3-5-18-9(6-13)15-16-11(8)18/h3-5,7H,6,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUDYRQJHJSSGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC=CN3C2=NN=C3CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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